5-(2-morpholinoethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol
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Overview
Description
5-(2-morpholinoethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol is a synthetic organic compound that belongs to the class of phenols
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-morpholinoethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.
Attachment of the phenyl group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Introduction of the morpholinoethoxy group: This step may involve the reaction of a phenol derivative with a morpholine and an appropriate alkylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-morpholinoethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound may undergo reduction reactions, particularly at the pyrazole ring or phenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the morpholinoethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(2-morpholinoethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-(2-morpholinoethoxy)phenol: Lacks the pyrazole and phenyl groups, potentially altering its chemical properties and applications.
2-(4-phenyl-1H-pyrazol-3-yl)phenol: Lacks the morpholinoethoxy group, which may affect its solubility and reactivity.
5-(2-morpholinoethoxy)-2-(4-methyl-1H-pyrazol-3-yl)phenol: Similar structure but with a methyl group instead of a phenyl group, which could influence its biological activity.
Uniqueness
The unique combination of the morpholinoethoxy group, phenyl-pyrazolyl moiety, and phenolic structure in 5-(2-morpholinoethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-(2-morpholin-4-ylethoxy)-2-(4-phenyl-1H-pyrazol-5-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c25-20-14-17(27-13-10-24-8-11-26-12-9-24)6-7-18(20)21-19(15-22-23-21)16-4-2-1-3-5-16/h1-7,14-15,25H,8-13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJLJXJKRLJSCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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